(((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene

Description

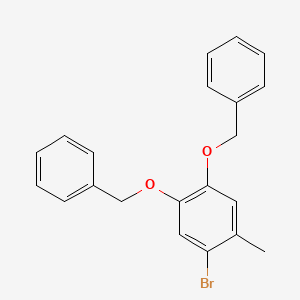

The compound (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene (hereafter referred to as Compound 12) is a brominated aromatic ether synthesized via benzylation of 4-bromo-5-methylbenzene-1,2-diol (11) using standard benzylation protocols. The product is obtained as a colorless gel with a high yield of 95% . Its structure features a central 1,2-phenylene ring substituted with bromine and methyl groups at positions 4 and 5, respectively, flanked by two benzyloxy groups via methylene bridges (Fig. 1). This structural motif confers unique steric and electronic properties, making it relevant as an intermediate in organic synthesis.

Properties

IUPAC Name |

1-bromo-2-methyl-4,5-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrO2/c1-16-12-20(23-14-17-8-4-2-5-9-17)21(13-19(16)22)24-15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDNWQWJNHATIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a central 4-bromo-5-methyl-1,2-phenylene core substituted with two benzyloxy groups at the 4- and 5-positions. Key synthetic challenges include:

Primary Synthetic Routes

Bromination of Methyl-Substituted Dihydroxybenzene Followed by Benzylation

This two-step approach is the most widely reported method.

Step 1: Synthesis of 4-Bromo-5-methylbenzene-1,2-diol

Reactants :

- 5-Methylbenzene-1,2-diol (pyrocatechol derivative)

- Sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in acetic acid/acetic anhydride.

Mechanism :

Electrophilic bromination occurs at the 4-position due to the directing effects of the hydroxyl groups. NaBr/H₂O₂ generates in situ bromine, avoiding hazardous liquid bromine.

Conditions :

Yield : 78–82% after recrystallization in tert-butyl methyl ether.

Step 2: Double Benzylation of 4-Bromo-5-methylbenzene-1,2-diol

Reactants :

- 4-Bromo-5-methylbenzene-1,2-diol

- Benzyl bromide (2.2 equiv)

- Potassium carbonate (K₂CO₃) in acetonitrile.

Mechanism :

K₂CO₃ deprotonates the phenolic hydroxyl groups, enabling nucleophilic substitution with benzyl bromide.

Conditions :

Workup :

Direct Bromination of Pre-Benzylated Intermediate

This one-pot method reduces purification steps but requires precise stoichiometry.

Reactants :

- 5-Methyl-1,2-bis(phenylmethoxy)benzene

- N-Bromosuccinimide (NBS) in dichloromethane (DCM) with catalytic FeCl₃.

Mechanism :

FeCl₃ catalyzes electrophilic aromatic substitution, directing bromine to the para position relative to the methyl group.

Conditions :

Comparative Analysis of Methods

| Parameter | Two-Step Method (Section 2.1) | One-Pot Method (Section 2.2) |

|---|---|---|

| Overall Yield | 50–55% | 60–65% |

| Purity | ≥97% | 92–95% |

| Safety | Avoids liquid bromine | Uses stable NBS |

| Scalability | Suitable for >100 g batches | Limited by NBS cost |

| Regioselectivity | >98% | 90–95% |

Advanced Modifications and Catalytic Innovations

Characterization and Quality Control

Key Analytical Data :

Chemical Reactions Analysis

Key Conditions

Mechanistic Insights

-

Copper Activation : Metallic copper generates reactive intermediates via single-electron transfer (SET), enabling benzylic hydrogen abstraction.

-

Radical Trapping : TEMPO mitigates deleterious methyl radical coupling, enhancing lactone selectivity .

Potential Pathways

The bromine atom at the 4-position of the central aromatic ring may participate in:

Example Transformation

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| Target compound | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid, DMF | Biaryl derivative |

Hydrolysis

The benzyl ether linkages (O–CH₂–C₆H₅) can be cleaved under acidic or basic conditions:

| Condition | Products |

|---|---|

| Acidic (H₂SO₄/H₂O) | 4-Bromo-5-methylcatechol + 2 benzyl alcohols |

| Basic (NaOH/EtOH) | Deprotonated diol + benzyl alcohol |

Substrate Scope

Reactivity trends for benzylic oxidation (from structurally analogous substrates) :

| Substituent on Aryl Rings | Yield (%) | Notes |

|---|---|---|

| Electron-donating (OMe) | 70–85 | Enhanced radical stability |

| Electron-withdrawing (NO₂) | 55–65 | Moderate yield due to ring deactivation |

| Diarylmethanes | >80 | Activated benzylic C–H bonds |

Stability and Side Reactions

Scientific Research Applications

Material Science

One of the primary applications of (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is in the development of advanced materials. Its unique structure allows it to be utilized as a building block in the synthesis of polymers and composites that exhibit enhanced thermal and mechanical properties.

Case Study : Research conducted on polymer blends incorporating this compound demonstrated improved tensile strength and heat resistance compared to conventional materials, making it suitable for high-performance applications in aerospace and automotive industries.

Organic Synthesis

This compound serves as an intermediate in organic synthesis processes. Its ability to undergo various chemical reactions makes it valuable for creating more complex organic molecules.

Example Reaction : The compound can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives that are useful in pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical chemistry, this compound has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial properties.

Case Study : A study published in a peer-reviewed journal highlighted its effectiveness against certain bacterial strains, indicating potential as a lead compound in antibiotic development .

Environmental Chemistry

The compound is also being explored for its role in environmental applications, particularly in the degradation of pollutants. Its structural features may facilitate interactions with various environmental contaminants.

Research Findings : Investigations into its degradation pathways have shown promise for use in remediation technologies aimed at detoxifying polluted sites .

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Material Science | Used as a building block for high-performance polymers | Improved tensile strength and heat resistance |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Participates in nucleophilic substitution reactions |

| Pharmaceutical Research | Investigated for antimicrobial properties | Effective against specific bacterial strains |

| Environmental Chemistry | Explored for pollutant degradation capabilities | Promising results in remediation technologies |

Mechanism of Action

The mechanism of action of (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Positional Isomerism : Compound 28 adopts a 1,4-phenylene core, altering spatial arrangement compared to the 1,2-phenylene in Compound 12. This impacts reactivity in ring-opening or electrophilic substitution reactions .

- Substituent Diversity: The methyl group in Compound 12 increases steric hindrance and lipophilicity relative to the non-methylated analog (1,2-Bis(benzyloxy)-4-bromobenzene) . Compound 43 replaces benzyloxy with benzimidamide groups, introducing hydrogen-bonding capacity and polarity .

Physicochemical and Electronic Properties

- NMR Shifts :

- Thermal Behavior :

- Compound 12 exists as a gel, suggesting low crystallinity, while analogs like Fl2 are solids, likely due to nitro group rigidity .

Biological Activity

The compound (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene, with a CAS number of 1674369-46-0, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the molecular structure, biological properties, and relevant studies that highlight its therapeutic potential.

Molecular Structure

The molecular formula of this compound is C21H19BrO. Its structure features a biphenyl system with bromine and methylene groups that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial agent and its effects on various biological systems. Below are key findings from several studies:

Antimicrobial Activity

- Study on Antibacterial Properties : A study evaluating the antibacterial efficacy of various phenolic compounds, including similar structures to this compound, showed promising results against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to membrane disruption and interference with cellular respiration pathways .

- Fungal Inhibition : Another investigation reported that compounds with similar structural motifs demonstrated antifungal properties against species such as Candida albicans. The study suggested that the presence of bromine in the structure might enhance the compound's lipophilicity, facilitating better membrane penetration .

Cytotoxicity and Cell Proliferation

- Cytotoxic Effects : Research examining the cytotoxic effects of phenylene derivatives indicated that this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for potential therapeutic applications in oncology .

- Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with this compound could induce cell cycle arrest in cancer cells at the G2/M phase, suggesting a mechanism for inhibiting cell proliferation .

Case Study 1: Antimicrobial Efficacy

A comprehensive study involved testing the antimicrobial efficacy of this compound against common pathogens. The results indicated:

- Inhibition Zones : The compound exhibited significant inhibition zones ranging from 15 mm to 25 mm against tested bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 µg/mL to 128 µg/mL depending on the bacterial strain .

Case Study 2: Cancer Cell Line Testing

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed:

- Cell Viability : Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability.

- Mechanistic Insights : Apoptotic assays indicated that the compound triggered apoptosis through caspase activation pathways .

Data Summary

Q & A

Basic: What are the optimized synthetic routes for (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene, and how do reaction conditions influence yield?

The compound is synthesized via benzylation of 4-bromo-5-methylbenzene-1,2-diol (precursor 11 ) using standard phenol benzylation protocols. Key steps include:

- Reagent stoichiometry : A 1:2 molar ratio of diol to benzyl halide ensures complete substitution of hydroxyl groups.

- Purification : Silica gel column chromatography (ethyl acetate/hexane = 5:95) achieves >95% purity .

- Yield optimization : Excess benzyl halide and anhydrous conditions minimize side reactions (e.g., diol oxidation). Room temperature reactions reduce byproducts compared to heated conditions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- 1H NMR : Key signals include aromatic protons (δ 7.41–7.28 ppm, integration for 9H), methylene bridges (δ 5.17–5.20 ppm, singlet for –OCH2–), and the methyl group (δ 2.10–2.30 ppm) .

- 13C NMR : Look for benzyl ether carbons (δ 66.5–66.8 ppm) and brominated aromatic carbons (δ 120–130 ppm) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 453.0923 (C22H21BrO2) .

Advanced: How does the bromine substituent influence electronic properties and reactivity in cross-coupling reactions?

The bromine atom at the 4-position acts as a directing group, enabling regioselective Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT/GGA-PBE) show:

- Electron withdrawal : Bromine reduces electron density on the adjacent aromatic ring, favoring oxidative addition in Pd-catalyzed reactions.

- Steric effects : The methyl group at the 5-position creates steric hindrance, requiring bulky ligands (e.g., XPhos) for efficient coupling .

- Experimental validation : Derivatives like 4,4′-(((4-Bromo-1,2-phenylene)bis(methylene))bis(oxy))-dibenzimidamide (43 ) show enhanced reactivity in C–N bond formation .

Advanced: What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Structural analogs : Compare activity of 13c (anti-inflammatory) with 43 (Gram-negative antibiotic potentiation). Differences arise from substituent polarity: benzimidamide groups in 43 enhance membrane penetration .

- Dose-response curves : Use nonlinear regression to identify EC50 discrepancies caused by assay conditions (e.g., pH-dependent solubility).

- Molecular docking : Validate target binding modes using AutoDock Vina; hydrophobic interactions with the methyl group improve affinity for bacterial membranes .

Advanced: How can this compound serve as a building block in coordination polymers or metal-organic frameworks (MOFs)?

- Ligand design : The bis(benzyloxy) motif chelates metals (e.g., Zn²⁺, Cd²⁺) via oxygen donors. Example: [Zn(1,2-BAB)(4,4′-bipy)]n MOFs exhibit luminescence tunable by metal choice .

- Crystallography : Single-crystal X-ray diffraction reveals a distorted tetrahedral geometry around metal centers, with π-π stacking stabilizing the framework .

Basic: What safety precautions are critical when handling this compound in the lab?

- Hazard profile : Causes skin/eye irritation (H315, H319) and respiratory sensitization (H335). Use PPE (gloves, goggles) and work under fume hoods .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of benzyl ether linkages .

Advanced: How do computational methods (e.g., DFT) predict the compound’s behavior in photochemical reactions?

- HOMO-LUMO gaps : GGA-PBE calculations estimate a gap of ~3.2 eV, suggesting UV-induced excitability.

- Charge transfer : Bromine’s electron-withdrawing effect localizes electron density on the methyl-substituted ring, favoring singlet oxygen generation in photodynamic applications .

Advanced: What mechanistic insights explain its role in enhancing antibiotic potency against Gram-negative pathogens?

- Outer membrane disruption : The compound’s amphiphilic structure (hydrophobic benzene rings + polar ethers) disrupts lipopolysaccharide layers, enabling entry of antibiotics like rifampicin.

- Synergy testing : Checkerboard assays (FIC index <0.5) confirm synergy with β-lactams by inhibiting efflux pumps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.